molecular formula C22H25N3O2S2 B3408748 (Z)-3-(3-methoxypropyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 886162-10-3

(Z)-3-(3-methoxypropyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B3408748
CAS No.: 886162-10-3
M. Wt: 427.6 g/mol
InChI Key: ANSYNLBNAFBQRX-CYVLTUHYSA-N
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Description

(Z)-3-(3-methoxypropyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic small molecule characterized by a unique molecular architecture combining a quinoline core with a 2-thioxothiazolidin-4-one ring. This structure class is of significant interest in medicinal chemistry and drug discovery research. The quinoline moiety is a privileged scaffold in pharmacology, known for its diverse biological activities and ability to interact with various enzymatic targets . The incorporation of the 2-thioxothiazolidin-4-one group, a rhodanine derivative, further enhances its potential as a key intermediate for the development of protease inhibitors, antiviral agents, and antibacterial compounds. The (Z)-configured methylene bridge and the 2-(piperidin-1-yl) substitution on the quinoline ring are critical structural features that influence the molecule's planarity, electronic distribution, and overall binding affinity to biological targets. This compound is provided For Research Use Only and is intended for use in laboratory research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and high-throughput screening assays. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[(2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2/c1-27-13-7-12-25-21(26)19(29-22(25)28)15-17-14-16-8-3-4-9-18(16)23-20(17)24-10-5-2-6-11-24/h3-4,8-9,14-15H,2,5-7,10-13H2,1H3/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSYNLBNAFBQRX-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCCCC4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCCCC4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(3-methoxypropyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative notable for its complex structure and potential biological activities. This article delves into its biological activity, particularly focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Molecular Details

  • Molecular Formula : C22H25N3O2S2
  • Molecular Weight : 427.6 g/mol
  • IUPAC Name : (5Z)-3-(3-methoxypropyl)-5-[(2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Structural Characteristics

The compound features a thiazolidine ring, a methoxypropyl group, and a quinoline moiety. Thiazolidinones are recognized for their diverse biological activities, including anti-inflammatory and antimicrobial properties, making them significant in medicinal chemistry.

Anticancer Activity

Thiazolidinone derivatives, including this compound, have shown considerable potential as anticancer agents. Research indicates that they can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Enzymes : Thiazolidinones can act as enzyme inhibitors, impacting pathways involved in cancer cell growth. For instance, studies have shown that these compounds can inhibit topoisomerases and other critical enzymes in cancer metabolism .
  • Cytotoxicity : In vitro studies have demonstrated that thiazolidinone derivatives exhibit cytotoxic effects against various carcinoma cell lines. The compound has been tested against HepG2 cells with promising results .
  • Structure-Activity Relationship (SAR) : The effectiveness of thiazolidinones is often linked to their structural features. Modifications in the quinoline or thiazolidine moieties can significantly enhance their anticancer potency .

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties:

  • Biofilm Inhibition : Certain thiazolidinone derivatives have been shown to inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa, which is crucial for treating chronic infections .
  • Broad Spectrum of Activity : Studies indicate that thiazolidinones possess activity against various pathogens, including fungi and bacteria, suggesting their potential use in treating infectious diseases .

Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, this compound may exhibit other biological activities:

  • Anti-inflammatory Effects : Thiazolidinones have been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Antidiabetic Activity : Some derivatives show promise as hypoglycemic agents, indicating potential applications in diabetes management .

Study 1: Anticancer Efficacy

In a recent study evaluating the anticancer efficacy of thiazolidinone derivatives, several compounds were synthesized and tested against various cancer cell lines. The results indicated that modifications to the quinoline structure significantly enhanced cytotoxicity, with IC50 values indicating potent activity against HepG2 cells at concentrations below 20 µM .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of thiazolidinones against biofilm-forming bacteria. The results demonstrated that certain derivatives could reduce biofilm formation by over 50% at their minimum inhibitory concentrations (MIC), highlighting their potential as therapeutic agents against persistent bacterial infections .

Table of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerEnzyme inhibition; cytotoxicity
AntimicrobialBiofilm inhibition; broad spectrum activity
Anti-inflammatoryInhibition of inflammatory pathways
AntidiabeticHypoglycemic effects

Scientific Research Applications

Anticancer Properties

The compound has shown significant potential as an anticancer agent through various mechanisms:

  • Enzyme Inhibition : Thiazolidinones can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases. Studies have indicated that modifications to the quinoline structure enhance this inhibitory effect, leading to reduced cancer cell viability in vitro .
  • Cytotoxicity : In vitro tests against HepG2 liver carcinoma cells demonstrated promising cytotoxic effects, with IC50 values indicating potent activity at concentrations below 20 µM .

Case Study: Anticancer Efficacy

A study synthesized several thiazolidinone derivatives, including this compound, and tested them against various cancer cell lines. Results showed that structural modifications significantly enhanced cytotoxicity, particularly against HepG2 cells, suggesting a strong structure-activity relationship (SAR) .

Antimicrobial Activity

The compound also exhibits considerable antimicrobial properties:

  • Biofilm Inhibition : Research indicates that thiazolidinone derivatives can inhibit biofilm formation by pathogens like Pseudomonas aeruginosa, which is critical for treating chronic infections .
  • Broad Spectrum Activity : The compound has shown effectiveness against a variety of bacteria and fungi, indicating its potential use in treating infectious diseases .

Case Study: Antimicrobial Properties

A study focused on the antimicrobial activity of thiazolidinones revealed that certain derivatives could reduce biofilm formation by over 50% at their minimum inhibitory concentrations (MIC), highlighting their therapeutic potential against persistent bacterial infections .

Other Pharmacological Activities

In addition to its anticancer and antimicrobial effects, (Z)-3-(3-methoxypropyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one may possess other beneficial activities:

  • Anti-inflammatory Effects : Thiazolidinones are known for their anti-inflammatory properties, which could be advantageous in managing inflammatory diseases .
  • Antidiabetic Activity : Some studies have suggested that certain derivatives may act as hypoglycemic agents, indicating potential applications in diabetes management .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thione sulfur and carbonyl groups participate in substitution reactions:

Reaction Type Conditions Products Yield Source
Thione → Oxo substitutionH<sub>2</sub>O<sub>2</sub>/AcOH, reflux(Z)-3-(3-Methoxypropyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-oxothiazolidin-4-one78%
Piperidine alkylationK<sub>2</sub>CO<sub>3</sub>, DMF, 80°CN-Alkylated derivatives (e.g., with benzyl chloride)65–85%,

Mechanistic insights :

  • Thione-to-oxo conversion proceeds via oxidative desulfurization ().

  • Piperidine nitrogen acts as a nucleophile in alkylation, forming quaternary ammonium intermediates ( ).

Addition Reactions at the Methylene Bridge

The α,β-unsaturated system (C=C–C=O) undergoes regioselective additions:

Reagent Conditions Product Application
HydrazineEtOH, refluxHydrazone derivativesAntimicrobial agents ( )
Grignard reagentsTHF, 0°C → rt1,4-Addition products (e.g., with MeMgBr)SAR studies ( )

Stereochemical outcomes :

  • The (Z)-configuration directs nucleophilic attack to the β-position due to steric hindrance from the quinoline ring ( ).

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Reaction Conditions Product Biological Activity
Intramolecular cyclizationPTSA, toluene, Dean-Stark trapPyrazolo[4,3-c]quinoline-thiazolidinone hybridsCholinesterase inhibition ( )
Cross-couplingPd(OAc)<sub>2</sub>, DMF, 120°CThiazolo[5,4-b]quinoline derivativesAnticancer screening ()

Key observations :

  • Microwave-assisted methods improve yields (85–92%) compared to conventional heating ( ).

  • Substituents on the quinoline ring modulate electronic effects, influencing cyclization rates ( ).

Oxidation and Reduction Pathways

Process Reagents Outcome Functional Impact
Thione oxidationmCPBA, CH<sub>2</sub>Cl<sub>2</sub>Sulfoxide/sulfone derivativesEnhanced hydrogen bonding ()
Quinoline ring reductionH<sub>2</sub>, Pd/C, EtOHTetrahydroquinoline analogsIncreased solubility ( )

Computational validation :

  • Density Functional Theory (DFT) studies confirm preferential oxidation at the thione sulfur over the quinoline nitrogen ( ).

Biological Activity and Reaction Correlations

While the focus is on chemical reactivity, notable bioactivity includes:

  • Antimicrobial activity : Linked to thiosemicarbazone derivatives formed via hydrazine addition ( ).

  • Cholinesterase inhibition : Cyclized products show IC<sub>50</sub> values of 9.68–19.85 μM against AChE/BChE ( ).

Stability and Degradation

  • Photodegradation : UV exposure induces C=S bond cleavage, forming disulfides ().

  • Hydrolytic stability : Stable in pH 4–7 but degrades under strongly acidic/basic conditions via ring opening ( ).

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit varied bioactivity depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thiazolidinone Analogs

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Source Reference
Target Compound Thioxothiazolidinone + Quinoline - 3-Methoxypropyl
- 2-(Piperidin-1-yl)quinolin-3-ylmethylene
~452.5 (estimated) Not explicitly reported -
(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one Thioxothiazolidinone + Pyrido[1,2-a]pyrimidinone - 3-Methoxypropyl
- Imidazole-propylamino pyrido[1,2-a]pyrimidinone
431.5 Potential kinase/receptor modulation
(2Z,5Z)-5-[(4-Hydroxy-3-isopropylphenyl)methylene]-3-(o-tolyl)-2-propylimino-thiazolidin-4-one Thiazolidinone - 4-Hydroxy-3-isopropylphenyl
- o-Tolyl
394.2 Sphingosine-1-phosphate receptor modulation
(Z)-3-(3-Hydroxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one Thioxothiazolidinone - 3-Hydroxyphenyl
- Pyridin-2-ylmethylene
314.4 Anticancer/antiviral (inferred from analogs)
(Z)-5-((3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one Thioxothiazolidinone + Pyrazole - Isopropyl
- 4-Ethoxy-2-methylphenyl-pyrazole
463.6 Not reported; pyrazole may enhance solubility

Key Observations :

Substituent Impact on Activity: The quinoline-piperidine group in the target compound may enhance DNA intercalation or receptor binding, similar to pyrido[1,2-a]pyrimidinone derivatives . Hydrophilic groups (e.g., 3-hydroxyphenyl in ) improve aqueous solubility but may reduce membrane permeability compared to lipophilic substituents like 3-methoxypropyl .

Biological Targets: Thiazolidinones with aryl/heteroaryl substituents (e.g., pyrazole in ) are often associated with kinase inhibition or antiviral activity, while piperidine/quinoline hybrids (as in the target compound) may target G-protein-coupled receptors or nucleic acids .

Synthetic Accessibility: The target compound’s synthesis likely involves condensation of a quinoline aldehyde with a thiazolidinone precursor, analogous to methods used for imidazole-linked thiazolidinones (24% yield in ).

Q & A

What are the key considerations for optimizing the synthesis of (Z)-3-(3-methoxypropyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one to maximize yield and purity?

Answer:
Synthesis of thioxothiazolidinone derivatives typically involves condensation reactions under basic conditions. For example, similar compounds are synthesized via refluxing thiazolidinone precursors with aldehydes in ethanol/methanol with bases like NaOH/KOH . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for intramolecular cyclization .
  • Reaction time : Extended reflux durations (e.g., 6–12 hours) improve conversion but risk side reactions like hydrolysis .
  • Purification : Recrystallization from DMF-EtOH (1:1) is effective for removing unreacted starting materials .
  • Isomer control : The Z-configuration is stabilized by intramolecular hydrogen bonding; NMR (¹H/¹³C) and X-ray crystallography are critical for confirming stereochemistry .

How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Answer:
Discrepancies in bioactivity data often arise from experimental variability. A robust approach includes:

  • Standardizing assay conditions : Control temperature, pH, and solvent (e.g., DMSO concentration ≤0.1%) to minimize matrix effects .
  • Validating target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to proposed targets (e.g., hemoglobin subunits, kinases) .
  • Replicating under controlled degradation : Monitor compound stability via HPLC over 24–72 hours to rule out decomposition artifacts .

What advanced structural characterization techniques are recommended to confirm the stereochemical and electronic properties of this compound?

Answer:
Beyond standard NMR/HRMS:

  • X-ray crystallography : Resolves absolute configuration and π-π stacking interactions in the quinoline-thiazolidinone core .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox-mediated bioactivity .
  • IR spectroscopy : Identifies hydrogen bonding (e.g., C=S stretching at ~1200 cm⁻¹) influencing isomer stability .

How can structure-activity relationship (SAR) studies be designed to elucidate the role of the piperidin-1-yl and methoxypropyl substituents?

Answer:
Systematic SAR strategies include:

  • Substituent variation : Synthesize analogs with piperidine replaced by morpholine or pyrrolidine to assess steric/electronic effects on quinoline interactions .
  • Bioisosteric replacement : Swap the methoxypropyl group with ethoxyethyl or hydroxypropyl to study hydrophobicity impacts on membrane permeability .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like S1P receptors .

What experimental controls are essential when evaluating the compound’s stability in biological or environmental matrices?

Answer:

  • Temperature control : Store samples at –20°C with desiccants to prevent thermal/hydrolytic degradation .
  • Light exposure tests : Perform UV-vis spectroscopy pre/post UV irradiation to detect photoisomerization (Z→E) .
  • Matrix-matched calibration : Spike compounds into blank matrices (e.g., serum, wastewater) to quantify recovery rates and matrix effects .

How can computational modeling predict potential off-target interactions or toxicity risks?

Answer:

  • Molecular dynamics simulations : Analyze binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
  • Toxicity profiling : Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity linked to the thioxothiazolidinone scaffold .
  • ADMET prediction : Tools like SwissADME evaluate logP, solubility, and blood-brain barrier penetration .

What methodologies address challenges in scaling up synthesis while maintaining stereochemical integrity?

Answer:

  • Flow chemistry : Enables precise control of reaction parameters (e.g., residence time, temperature) to minimize racemization .
  • Catalyst screening : Test palladium or organocatalysts for asymmetric induction during critical condensation steps .
  • In-line analytics : Implement PAT (process analytical technology) with real-time HPLC monitoring to detect isomer shifts .

How can researchers differentiate between the compound’s direct pharmacological effects and artifacts from assay interference?

Answer:

  • Counter-screening : Test against redox-sensitive assays (e.g., MTT) with antioxidants like ascorbic acid to rule out false positives .
  • Target knockdown : Use CRISPR/Cas9 or siRNA to silence proposed targets (e.g., kinases) and confirm loss of activity .
  • Orthogonal assays : Validate antibacterial activity via both broth microdilution and agar diffusion to exclude solvent-specific artifacts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(3-methoxypropyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(Z)-3-(3-methoxypropyl)-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.